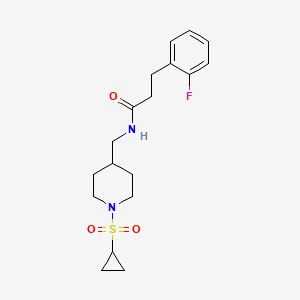

N-((1-(cyclopropylsulfonyl)piperidin-4-yl)methyl)-3-(2-fluorophenyl)propanamide

CAS No.: 1797791-53-7

Cat. No.: VC4269977

Molecular Formula: C18H25FN2O3S

Molecular Weight: 368.47

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1797791-53-7 |

|---|---|

| Molecular Formula | C18H25FN2O3S |

| Molecular Weight | 368.47 |

| IUPAC Name | N-[(1-cyclopropylsulfonylpiperidin-4-yl)methyl]-3-(2-fluorophenyl)propanamide |

| Standard InChI | InChI=1S/C18H25FN2O3S/c19-17-4-2-1-3-15(17)5-8-18(22)20-13-14-9-11-21(12-10-14)25(23,24)16-6-7-16/h1-4,14,16H,5-13H2,(H,20,22) |

| Standard InChI Key | QEDYZWGUYRRXNB-UHFFFAOYSA-N |

| SMILES | C1CC1S(=O)(=O)N2CCC(CC2)CNC(=O)CCC3=CC=CC=C3F |

Introduction

N-((1-(cyclopropylsulfonyl)piperidin-4-yl)methyl)-3-(2-fluorophenyl)propanamide is a complex organic compound belonging to the class of substituted piperidine derivatives. These compounds are notable for their diverse biological activities and potential applications in pharmaceuticals, particularly as receptor modulators. The compound features a piperidine ring, a cyclopropylsulfonyl group, and a fluorophenyl moiety, which collectively contribute to its unique pharmacological profile.

Structural Characteristics

The molecular structure of N-((1-(cyclopropylsulfonyl)piperidin-4-yl)methyl)-3-(2-fluorophenyl)propanamide is defined by the following key components:

-

Piperidine Ring: A six-membered heterocyclic structure contributing to the compound's stability and biological activity.

-

Cyclopropylsulfonyl Group: Enhances lipophilicity and may influence receptor binding.

-

Fluorophenyl Moiety: Provides specificity in receptor interactions due to its electronic properties.

These structural elements are carefully designed to enable the compound's interaction with biological targets, particularly orexin receptors.

Synthesis Pathway

The synthesis of N-((1-(cyclopropylsulfonyl)piperidin-4-yl)methyl)-3-(2-fluorophenyl)propanamide involves multi-step organic reactions:

-

Formation of Piperidine Derivative: The piperidine ring is synthesized using standard cyclization techniques.

-

Introduction of Cyclopropylsulfonyl Group: This step involves sulfonation reactions under controlled conditions.

-

Incorporation of Fluorophenyl Group: Achieved through nucleophilic substitution or coupling reactions.

-

Final Assembly: The components are combined via amide bond formation.

Each step requires precise control over reaction conditions (e.g., temperature, solvents) to ensure high yield and purity.

Mechanism of Action

This compound primarily acts as an agonist at orexin type 2 receptors (OX2R). Orexin receptors are involved in regulating sleep-wake cycles and energy homeostasis. By modulating these receptors, the compound has potential applications in treating sleep disorders such as narcolepsy.

Therapeutic Applications

Potential uses include:

-

Sleep Disorders: Enhancing wakefulness by targeting orexin pathways.

-

Energy Regulation: Addressing metabolic disorders linked to orexin dysfunction.

Analytical Methods

To confirm the identity and purity of the compound, the following analytical techniques are employed:

-

Nuclear Magnetic Resonance (NMR): Determines structural details.

-

Mass Spectrometry (MS): Confirms molecular weight.

-

Infrared Spectroscopy (IR): Identifies functional groups.

-

High-Performance Liquid Chromatography (HPLC): Assesses purity.

Biological Activity

Studies suggest that this compound exhibits high affinity for orexin receptors, making it a promising candidate for further pharmaceutical research.

Limitations

While promising, additional studies are needed to evaluate its safety profile, bioavailability, and long-term effects.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume